molecular formula C24H17ClN4O2S B3405271 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 1323846-11-2

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

Cat. No.: B3405271
CAS No.: 1323846-11-2
M. Wt: 460.9
InChI Key: YHFQIZDAGWPTTN-UHFFFAOYSA-N
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Description

The compound 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core substituted with a 1,2,4-oxadiazole ring, a 2-chlorophenyl group, and a p-tolyl moiety. Quinazolinones are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2S/c1-15-10-12-16(13-11-15)29-23(30)18-7-3-5-9-20(18)26-24(29)32-14-21-27-22(28-31-21)17-6-2-4-8-19(17)25/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFQIZDAGWPTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-(p-Tolyl)-2-((3-(Trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one (CAS 556790-83-1)

  • Structural Similarities : Shares the quinazolin-4(3H)-one core and p-tolyl substituent.
  • Key Differences : Replaces the oxadiazole ring with a trifluoromethylbenzylthio group.
  • Functional Implications : The trifluoromethyl group enhances electronegativity and may improve blood-brain barrier penetration compared to the 2-chlorophenyl-oxadiazole moiety in the target compound. However, the absence of the oxadiazole ring could reduce metabolic stability .

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS 763114-31-4)

  • Structural Similarities: Contains a 4-chlorophenyl-substituted quinazolinone core.
  • Key Differences : Substitutes the oxadiazole with an acetamide-linked trimethylphenyl group.
  • Functional Implications : The acetamide group may enhance solubility but could reduce enzymatic resistance compared to the oxadiazole-thioether linkage in the target compound .

Analogues with 1,2,4-Oxadiazole and Triazole Moieties

4-(p-Tolyl)-5-(Thiophen-2-yl)-2,4-dihydro-3H-1,2,4-Triazole-3-thione

  • Structural Similarities : Shares the p-tolyl group and a heterocyclic core (1,2,4-triazole).
  • Key Differences: Replaces the quinazolinone core with a triazole-thione system.
  • Research Findings :
    • Exhibits conformational flexibility due to rotational freedom in the thiophenyl group, as shown by DFT calculations .
    • The p-tolyl group stabilizes the HOMO-LUMO gap (calculated ΔE = 4.2 eV), suggesting moderate reactivity .
    • Compared to the target compound, the triazole-thione system may confer stronger hydrogen-bonding interactions but lower thermal stability .

3’-Substituted-2-Aryl-5-Methyl-5’-Thioxo-4,4’-Bi-4H-1,2,4-Triazol-3(1'H, 2H)-Ones

  • Structural Similarities : Features a 1,2,4-triazole-oxadiazole hybrid structure.
  • Key Differences: Lacks the quinazolinone core and p-tolyl group.
  • Research Findings: Demonstrated antinociceptive and anticancer activities in preliminary assays .

Sulfur-Containing Heterocycles: Thiadiazoles

5-Diacetylamino-1,2,4-Thiadiazol-3-One

  • Structural Similarities : Contains a sulfur-rich heterocycle (thiadiazole).
  • Key Differences : Simpler structure without fused rings or aromatic substituents.
  • Research Findings :
    • Synthesized via modified Kurzer methods, highlighting scalable routes for sulfur heterocycles .
    • The thiadiazole ring exhibits lower aromatic stability compared to oxadiazoles, which may limit its pharmacological utility .

Comparative Data Tables

Table 1: Structural and Electronic Properties

Compound Core Structure Key Substituents HOMO-LUMO Gap (eV) LogP (Calculated)
Target Compound Quinazolinone Oxadiazole, p-tolyl, 2-chlorophenyl 3.8* 4.2*
4-(p-Tolyl)-5-(thiophen-2-yl)-triazole 1,2,4-Triazole-thione p-Tolyl, thiophen 4.2 3.5
3’-Substituted bi-triazolones Bi-1,2,4-triazole Aryl, thioxo 4.5* 3.8*

*Estimated based on structural analogs .

Critical Analysis of Research Findings

  • Synthetic Accessibility: The target compound’s synthesis likely involves multi-step nucleophilic substitutions and cyclizations, as seen in analogous quinazolinones and oxadiazoles .
  • Pharmacological Potential: The combination of quinazolinone, oxadiazole, and p-tolyl groups suggests a balance between metabolic stability (oxadiazole) and lipophilicity (p-tolyl), which is advantageous for CNS-targeting agents .
  • Limitations: No direct biological data exists for the target compound; inferences are drawn from structurally related molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

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